4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide
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Overview
Description
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its inhibition by this compound leads to the downregulation of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the downregulation of genes that are involved in cancer cell survival.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for further research in cancer treatment. However, one limitation of using this compound is its potential toxicity, which requires careful monitoring and dosage optimization.
Future Directions
There are several future directions for research on 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, further studies are needed to explore the potential applications of this compound in combination with other cancer treatments.
Synthesis Methods
The synthesis of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves a series of chemical reactions that can be carried out in a laboratory setting. One commonly used method involves the condensation of 2-bromo-4-cyclopropylthiazole with cyclohexanecarboxylic acid to form an intermediate, which is then reacted with ammonia to produce this compound.
Scientific Research Applications
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has been the subject of numerous scientific studies, with a focus on its potential applications in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.
properties
IUPAC Name |
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c14-10-5-3-9(4-6-10)12(17)16-13-15-11(7-18-13)8-1-2-8/h7-10H,1-6,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRUXMNSPRGJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.